molecular formula C15H14N2O6S B6412046 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid CAS No. 1261969-38-3

4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid

Cat. No.: B6412046
CAS No.: 1261969-38-3
M. Wt: 350.3 g/mol
InChI Key: BORUVYAOFGAYDM-UHFFFAOYSA-N
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid is an organic compound with a complex structure, characterized by the presence of a nitro group, a sulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfamoyl group under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. The benzoic acid moiety can participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfamoyl group on the same aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(dimethylsulfamoyl)phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)14-6-4-3-5-11(14)10-7-8-12(15(18)19)13(9-10)17(20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORUVYAOFGAYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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